molecular formula C22H24N2O4S B10760441 [(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)

[(2S)-2-Sulfanyl-3-phenylpropanoyl]-gly-(5-phenylproline)

Cat. No.: B10760441
M. Wt: 412.5 g/mol
InChI Key: ZWDQTNWLXALTOV-QYZOEREBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RB106 involves the coupling of two alpha-amino acids through a peptide bond formation. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for RB106 are not well-documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. SPPS is particularly advantageous for producing peptides in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

RB106 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

RB106 exerts its effects by inhibiting the activity of thermolysin, an enzyme involved in the degradation of proteins. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to the accumulation of specific peptides and proteins, which may have therapeutic implications .

Comparison with Similar Compounds

RB106 is unique in its structure and mechanism of action compared to other dipeptides. Similar compounds include:

These compounds share structural similarities with RB106 but differ in their specific chemical properties and biological activities. RB106’s unique combination of a dipeptide structure and its ability to inhibit thermolysin sets it apart from these related compounds .

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

(2S,5R)-5-phenyl-1-[2-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H24N2O4S/c25-20(14-23-21(26)19(29)13-15-7-3-1-4-8-15)24-17(11-12-18(24)22(27)28)16-9-5-2-6-10-16/h1-10,17-19,29H,11-14H2,(H,23,26)(H,27,28)/t17-,18+,19+/m1/s1

InChI Key

ZWDQTNWLXALTOV-QYZOEREBSA-N

Isomeric SMILES

C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O

Canonical SMILES

C1CC(N(C1C2=CC=CC=C2)C(=O)CNC(=O)C(CC3=CC=CC=C3)S)C(=O)O

Origin of Product

United States

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